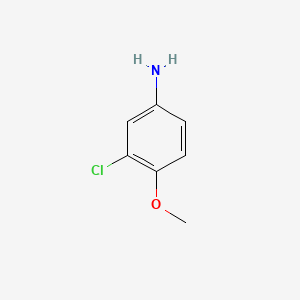

3-Chloro-4-methoxyaniline

描述

3-Chloro-4-methoxyaniline: is an aromatic ether and a substituted anilineThis compound is an aniline metabolite of chlorpropham and has been quantitated by micellar electrokinetic capillary chromatography with laser-induced fluorescence detection . The molecular formula of this compound is C7H8ClNO, and it has a molecular weight of 157.60 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: 3-Chloro-4-methoxyaniline can be synthesized through various methods. One common method involves the nucleophilic substitution of 3-chloro-4-nitroanisole followed by reduction of the nitro group to an amine . The reaction conditions typically involve the use of reducing agents such as iron powder or catalytic hydrogenation.

Industrial Production Methods: In industrial settings, this compound is produced through the nitration of 3-chloroanisole followed by reduction of the nitro group. The nitration process involves the use of nitric acid and sulfuric acid, while the reduction process can be carried out using hydrogen gas in the presence of a palladium catalyst .

化学反应分析

Types of Reactions: 3-Chloro-4-methoxyaniline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro group can be reduced to an amine.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Common reducing agents include iron powder, catalytic hydrogenation, or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Various substituted anilines depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

3-Chloro-4-methoxyaniline serves as a valuable building block in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for potential therapeutic effects, including anticancer activity. For instance, a study demonstrated that this compound could induce apoptosis in MCF-7 breast cancer cells, highlighting its potential as an anticancer agent.

Synthesis Example :

- Compound : 1,3-bis(3-chloro-4-methoxyphenyl)urea

- Method : Treatment with carbonyldiimidazole (CDI) followed by O-demethylation using aluminum chloride (AlCl3) resulted in a compound with promising biological activity .

Materials Science

In materials science, this compound is utilized to develop novel materials with specific electronic or optical properties. Its unique chemical structure allows it to be incorporated into polymers and other materials, enhancing their functionalities.

Biological Studies

The compound has been employed as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding. Its ability to influence cellular signaling pathways makes it a significant candidate for research in pharmacology and toxicology.

Anticancer Activity

A detailed investigation into the effects of this compound on MCF-7 breast cancer cells revealed:

- IC50 Value : 0.017 µM

- Mechanism : Induction of apoptosis and cell cycle arrest at the G2/M phase.

| Study | Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|---|

| Anticancer Activity | MCF-7 | 0.017 | Induction of apoptosis |

| Toxicological Assessment | HEK-293T | >100 | Minimal cytotoxicity |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its efficacy in inhibiting bacterial growth, suggesting potential applications in developing antimicrobial agents.

The biological activity of this compound encompasses various mechanisms:

- Enzyme Interaction : It can modulate the activity of cytochrome P450 enzymes, affecting drug metabolism pathways.

- Cellular Signaling Modulation : The compound influences signaling pathways regulating cell growth and apoptosis, which may lead to therapeutic applications in oncology and toxicology.

作用机制

The mechanism of action of 3-Chloro-4-methoxyaniline involves its interaction with various molecular targets and pathways. For instance, in photocatalytic degradation, it undergoes electron transfer reactions facilitated by titanium dioxide (TiO2) under UV irradiation . The degradation process involves the generation of reactive oxygen species, which leads to the breakdown of the compound into smaller, less harmful molecules .

相似化合物的比较

- 2-Chloro-5-methylaniline

- 2-Chloro-4-aminotoluene

- 3-Chloro-2-methylaniline

- 4-Chloro-2-methylaniline

- 5-Chloro-2-nitrotoluene

- 3-Fluoro-p-anisidine

- 2-Ethylaniline

- 2-Bromo-4-methylaniline

Comparison: 3-Chloro-4-methoxyaniline is unique due to its specific substitution pattern on the aromatic ring, which influences its reactivity and interactions with other molecules. Compared to other similar compounds, it has distinct electronic and steric properties that make it suitable for specific applications in organic synthesis and industrial processes .

生物活性

3-Chloro-4-methoxyaniline (C₇H₈ClNO) is an organic compound that has gained attention in various fields due to its potential biological activities. This article delves into the compound's biological properties, including its antimicrobial and antitumor activities, as well as its mechanisms of action and applications in scientific research.

Chemical Structure and Properties

This compound consists of a chloro group and a methoxy group attached to an aniline structure. This unique configuration allows for various chemical reactions, such as nucleophilic aromatic substitution and ether cleavage, which are essential for its biological activity and applications in organic synthesis.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against pathogens like Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing antimicrobial agents .

2. Antitumor Activity

Preliminary investigations into the antitumor properties of this compound reveal promising results. Studies have demonstrated that similar chloroaniline derivatives can inhibit tumor cell proliferation, indicating that this compound may possess comparable effects. The exact mechanism remains under investigation, but it is hypothesized to involve apoptosis induction in cancer cells .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells. While detailed mechanisms are still being elucidated, it is believed that the compound may act as an enzyme inhibitor or modulator of signal transduction pathways. Such interactions can lead to altered cellular responses, contributing to its antimicrobial and antitumor effects .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with related compounds is essential:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-Chloroaniline | C₆H₆ClN | Lacks methoxy group; simpler structure |

| 4-Methoxyaniline | C₇H₉NO | No chlorine substituent; different reactivity |

| 2-Chloro-4-methoxyaniline | C₇H₉ClN | Different position of chlorine; altered properties |

This table highlights how the presence of both chloro and methoxy substituents on the aromatic ring in this compound influences its reactivity and biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Antimicrobial Study : A study published in Frontiers in Chemistry demonstrated the compound's effectiveness against T. cruzi, a parasite responsible for Chagas disease, showcasing its potential as a therapeutic agent .

- Antitumor Research : In vitro assays have indicated that derivatives of chloroanilines, including this compound, can induce apoptosis in cancer cell lines, although further research is required to confirm these effects specifically for this compound .

常见问题

Basic Research Questions

Q. What are the key synthetic routes for 3-Chloro-4-methoxyaniline, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via cross-coupling reactions such as Buchwald-Hartwig amination or Suzuki-Miyaura coupling , depending on the substituents. For example, in the synthesis of triazole derivatives, this compound reacts with alkyne precursors under Cu(I) catalysis, yielding ~73% product . Optimization of catalysts (e.g., Pd-based systems) and reaction time is critical for scalability.

- Key Considerations : Monitor reaction pH and temperature to avoid undesired side products like dehalogenated byproducts.

Q. How is this compound quantified in biological matrices, and what are the detection limits?

- Methodology : Use micellar electrokinetic capillary chromatography (MEKC) with laser-induced fluorescence detection (LIF) for trace analysis in urine or plant tissues. This method achieves a limit of detection (LOD) of 0.1 ng/mL due to the compound’s inherent fluorescence .

- Alternative : GC×GC-qMS (comprehensive multi-dimensional gas chromatography) resolves co-eluting aromatic amines with a resolution factor >1.5, critical for complex biological samples .

Q. What are the IUPAC nomenclature and common synonyms for this compound?

- IUPAC Name : this compound.

- Synonyms : 4-Chloro-3-methoxybenzenamine, 2-Chloro-5-aminoanisole, and CAS 13726-14-2. Cross-referencing databases like PubChem (CID 3659) ensures consistency in reporting .

Advanced Research Questions

Q. How does the this compound head group influence lipophilicity and ligand-lipophilicity efficiency (LLE) in drug design?

- Data-Driven Analysis : In Plasmodium falciparum inhibitors, derivatives with this head group exhibit higher cLogP (2.8–3.5) compared to 2-aminopyrazine analogs (cLogP 1.9–2.4), reducing LLE by ~30%. This trend correlates with decreased selectivity (IC50 shift from 12 nM to 45 nM) due to non-specific membrane interactions .

- Experimental Design : Pair cLogP calculations (e.g., via Molinspiration) with SPR binding assays to decouple lipophilicity effects from target affinity.

Q. What analytical challenges arise in detecting this compound in multi-component systems, and how are they resolved?

- Challenge : Co-elution with structurally similar amines (e.g., 4-chloro-2-methylaniline) in GC-MS.

- Solution : Use orthogonal column combinations (e.g., DB-5/ILC) in GC×GC-qMS, improving peak capacity by 4×. Retention time shifts of >0.5 min in the second dimension confirm specificity .

- Validation : Spike recovery tests in urine matrices (95–102% recovery) validate method robustness .

Q. How do decomposition pathways and thermal stability impact safe handling?

- Thermal Hazards : The compound decomposes exothermically above 215°C, generating toxic gases (e.g., HCl, NOx). Differential scanning calorimetry (DSC) shows a sharp endotherm at 50–55°C (melting point), necessitating storage below 25°C .

- Mitigation : Use inert atmospheres (N2/Ar) during high-temperature reactions and avoid impact during solid-state processing .

Q. Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for this compound derivatives?

- Case Study : In antimalarial studies, analogs with this head group show high in vitro potency (IC50 <50 nM) but poor in vivo efficacy (ED50 >100 mg/kg). This discrepancy arises from rapid hepatic clearance (t1/2 = 1.2 hr in murine models) .

- Resolution : Pair pharmacokinetic profiling (e.g., microsomal stability assays) with in vitro assays to prioritize analogs with balanced ADME properties.

Q. Methodological Tables

| Property | This compound Derivative | 2-Aminopyrazine Derivative |

|---|---|---|

| cLogP | 3.2 | 1.9 |

| LLE (Lipophilic Efficiency) | 3.8 | 5.5 |

| Selectivity Index | 1:12 | 1:45 |

| Synthetic Yield | 73% | 85% |

| Data sourced from matched-pair inhibitor studies . |

属性

IUPAC Name |

3-chloro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO/c1-10-7-3-2-5(9)4-6(7)8/h2-4H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQVCBOLNTSUFGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201616 | |

| Record name | 2-Chloro-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5345-54-0 | |

| Record name | 3-Chloro-4-methoxyaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5345-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005345540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-CHLORO-4-METHOXYANILINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1706 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-p-anisidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Chloro-4-anisidine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QKF2V8L8PC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。